methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and a benzamido-sulfamoyl moiety at position 2.
Synthesis pathways for analogous compounds suggest that the target molecule could be derived via multi-step reactions involving sulfonylation, amidation, and cyclization. For instance, benzo[b]thiophene-2-carboxylate esters are often synthesized from anthranilic acid derivatives or methyl anthranilates, followed by sulfonylation and coupling reactions . The incorporation of the sulfamoyl group may involve nucleophilic substitution or condensation with sulfamoyl chlorides, as seen in related sulfonamide-containing heterocycles .
Properties
IUPAC Name |
methyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-26(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)23(27)25-21-19-10-6-7-11-20(19)32-22(21)24(28)31-2/h3-15H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXROQFKBSEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[b]thiophene core and a sulfonamide moiety, suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H20N2O5S2
- Molecular Weight : 480.55 g/mol
- IUPAC Name : methyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties. The benzo[b]thiophene framework has also been linked to various pharmacological effects, including anti-inflammatory and anticancer activities .
Antimicrobial Activity
Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant antimicrobial properties. For instance, derivatives of benzo[b]thiophenes have shown efficacy against Mycobacterium tuberculosis (MTB), with some compounds demonstrating minimal inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against both active and dormant strains . The compound's sulfonamide component may enhance its antibacterial effects, making it a candidate for further development in treating infections.
Anticancer Properties
Benzothiophene derivatives have been studied for their anticancer activities. They interact with specific biological targets, including enzymes and receptors involved in cancer progression. The structural versatility of these compounds allows for modifications that can improve their selectivity and potency against cancer cells . In vitro studies have demonstrated that certain benzothiophene derivatives possess low cytotoxicity against human cancer cell lines while maintaining high selectivity indices .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapies targeting chronic inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that it may exert its effects through:
- Enzyme Inhibition : Interaction with specific enzymes related to microbial resistance or cancer cell proliferation.
- Radical Scavenging : Exhibiting antioxidant properties that protect cells from oxidative stress .
- Targeting Cellular Pathways : Modulating pathways involved in inflammation and immune response .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, heterocyclic cores, or sulfonamide modifications. Below is a detailed comparison based on synthetic routes, spectral properties, and structural features:
Substituent Variations in Benzo[b]thiophene Derivatives
Key Observations :
- Piperazine-sulfonyl analogs (e.g., ) exhibit higher nitrogen content, which may enhance hydrogen-bonding interactions but reduce lipophilicity.
Thiophene vs. Benzo[b]thiophene Core Modifications
Key Observations :
- Trifluoromethyl groups (e.g., ) increase electron-withdrawing effects, which may stabilize the molecule but reduce nucleophilicity.
Tautomerism and Stability Considerations
- Compounds like 1,2,4-triazole-thiones (e.g., ) exhibit tautomerism between thiol and thione forms, confirmed by IR (absence of νS-H at ~2500 cm⁻¹). In contrast, the target compound ’s rigid benzo[b]thiophene core and sulfamoyl-benzamido linkage likely prevent tautomerism, favoring a single stable conformation .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., sulfamoyl NH at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 497.12) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
How can reaction conditions be optimized during sulfamoylation to improve yield and purity?
Advanced
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfamoyl chloride reactivity, while minimizing side reactions .
- Temperature Control : Reactions conducted at 0–5°C reduce thermal degradation of sensitive intermediates .
- Catalyst Use : Triethylamine or DMAP accelerates amide coupling, achieving yields >75% .
Q. Advanced
X-ray Crystallography : Resolves 3D conformation, revealing key interactions (e.g., sulfonamide H-bonding with target enzymes) .
Molecular Docking : Predicts binding modes to biological targets (e.g., COX-2 or kinase enzymes) using software like AutoDock Vina .
Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd = 12 nM for a kinase target) .
Contradiction Note : While emphasizes SPR for kinetic analysis, highlights fluorescence polarization for similar studies. Researchers must validate methods based on target accessibility and compound solubility.
What strategies mitigate discrepancies in biological activity data across studies?
Q. Advanced
Standardized Assay Protocols : Use validated enzyme inhibition assays (e.g., IC50 measurements under fixed pH and temperature) to reduce variability .
Metabolic Stability Testing : Evaluate hepatic microsomal stability to account for differences in in vitro vs. in vivo activity .
Control Compounds : Include reference inhibitors (e.g., Celecoxib for COX-2 studies) to calibrate activity thresholds .
Example : A study reported IC50 = 0.8 µM against COX-2, while another found 2.3 µM. Discrepancies were traced to assay temperature (25°C vs. 37°C) and substrate concentration .
How do modifications to the N-methyl-N-phenylsulfamoyl group impact pharmacokinetics?
Q. Advanced
Lipophilicity Adjustments :
- Methyl → Trifluoromethyl : Increases logP by 0.5 units, enhancing membrane permeability but reducing solubility .
- Phenyl → Pyridyl : Lowers logP, improving aqueous solubility but decreasing blood-brain barrier penetration .
Metabolic Resistance :
- Deuterated Methyl Groups : Reduce CYP450-mediated oxidation, extending half-life (t1/2 from 2.1 h → 4.7 h in rodent models) .
What analytical workflows validate purity and stability in long-term storage?
Q. Basic
HPLC-PDA : Purity >98% confirmed using C18 columns (MeCN:H2O gradient; retention time = 8.2 min) .
Stability Studies :
- Thermogravimetric Analysis (TGA) : Degradation onset at 180°C .
- Forced Degradation : Exposure to 40°C/75% RH for 4 weeks shows <5% decomposition .
Which in silico tools predict toxicity and off-target effects?
Q. Advanced
ProTox-II : Predicts hepatotoxicity (Probability = 0.72) and mutagenicity .
SwissADME : Estimates bioavailability (85%) and P-glycoprotein substrate risk .
Off-Target Screening : PASS Online identifies potential kinase and GPCR interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
